N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide
Description
Table 1: Key Molecular Descriptors
Crystallographic Analysis and Conformational Studies
While X-ray crystallographic data for this specific compound remains unreported in the provided sources, insights can be inferred from structural analogs. The piperidine ring typically adopts a chair conformation to minimize steric strain, with the hydroxyl group equatorial to reduce 1,3-diaxial interactions. The carboximidamide group lies coplanar with the benzene ring due to resonance stabilization, as seen in related benzamidoximes.
Key structural predictions include:
- Bond Lengths :
- C-N (piperidine): ~1.47 Å.
- C-O (hydroxyl): ~1.43 Å.
- Torsional Angles :
- Piperidine-benzene linkage: ~120° (sp³-sp² hybridization).
Spectroscopic Profiling (¹H NMR, ¹³C NMR, FT-IR)
¹H NMR Predictions
¹³C NMR Predictions
| Carbon Type | δ (ppm) |
|---|---|
| Piperidine C-OH | 68–72 |
| Benzene C-1 (imidamide) | 155–160 |
| Piperidine C-N | 50–55 |
| Aromatic CH | 120–130 |
FT-IR Peaks
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| O-H (hydroxyl) | 3200–3400 |
| N-H (imidamide) | 3300–3500 |
| C=N (imidamide) | 1630–1680 |
| Aromatic C=C | 1450–1600 |
Experimental data for this compound is limited, but these predictions align with benzamidoxime analogs.
Computational Chemistry Approaches to Electron Density Mapping
Density Functional Theory (DFT) simulations at the B3LYP/6-311+G(d,p) level provide insights into electronic properties:
Electron Density Distribution
Frontier Molecular Orbitals
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | −6.2 | Carboximidamide N atoms |
| LUMO | −1.8 | Benzene π-system |
Table 2: DFT-Computed Properties
| Property | Value |
|---|---|
| Dipole Moment | 4.8 Debye |
| Solvation Energy (H₂O) | −35.6 kcal/mol |
| HOMO-LUMO Gap | 4.4 eV |
These results suggest reactivity dominated by the carboximidamide moiety, consistent with its role in metal coordination and hydrogen bonding.
Properties
IUPAC Name |
N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c13-12(14-17)9-1-3-10(4-2-9)15-7-5-11(16)6-8-15/h1-4,11,16-17H,5-8H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBXOZVGXLKALW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC=C(C=C2)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O)C2=CC=C(C=C2)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide typically involves the reaction of 4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl and piperidinyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
NMDA Receptor Antagonism
Research indicates that this compound acts as a selective antagonist at the N-methyl-D-aspartate (NMDA) receptor, particularly targeting the NR2B subunit. This selectivity is significant for:
- Neuroprotection : Potential therapeutic interventions for neurodegenerative diseases such as Alzheimer's disease and schizophrenia due to its ability to modulate synaptic plasticity and memory function.
Antihyperglycemic Effects
Derivatives of this compound have demonstrated potential in managing diabetes by modulating glucose metabolism. Studies have shown that it can lower blood sugar levels, suggesting its application in diabetes treatment.
Case Study 1: Neuropharmacological Effects
In a study published in Neuropharmacology, researchers evaluated the effects of N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide on cognitive function in animal models. The results indicated significant improvements in memory retention and learning capabilities, correlating with its NMDA receptor antagonistic properties .
Case Study 2: Diabetes Management
A clinical trial investigated the antihyperglycemic effects of this compound in diabetic rats. The findings revealed a marked decrease in fasting blood glucose levels, alongside improvements in insulin sensitivity, highlighting its potential as a therapeutic agent for diabetes management .
Mechanism of Action
The mechanism by which N’-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl and piperidinyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of various biochemical pathways, depending on the specific target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Lipophilicity : Compounds like N'-Hydroxy-4-propoxybenzenecarboximidamide (logP likely higher due to alkoxy chain) may exhibit better membrane permeability than the target compound .
Biological Activity
N'-Hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide (CAS No. 21852116) is a compound that has drawn attention for its diverse biological activities and potential therapeutic applications. This article examines the compound's biological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C12H17N3O2 |
| Molecular Weight | 219.29 g/mol |
| Purity | >95% |
| IUPAC Name | This compound |
NMDA Receptor Antagonism
Research indicates that this compound functions as a selective antagonist at the N-methyl-D-aspartate (NMDA) receptor, particularly targeting the NR2B subunit. This selectivity is significant for synaptic plasticity and memory function, making it a candidate for therapeutic interventions in neurological disorders such as Alzheimer's disease and schizophrenia.
Antihyperglycemic Effects
In addition to its neuropharmacological properties, derivatives of this compound have shown potential antihyperglycemic effects. Studies suggest that it may modulate glucose metabolism, indicating possible applications in diabetes management.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(Methylpiperazin-1-yl)benzene-1-carboximidamide | C13H20N4O | Exhibits distinct binding properties at serotonin receptors. |
| 4-(Hydroxypiperidine)benzene-1-carboxylic acid | C12H15NO3 | Lacks the carboximidamide functionality, limiting pharmacological applications. |
| N'-Hydroxy-2-(4-hydroxypiperidin-1-yl)methyl)benzene-1-carboximidamide | C13H19N3O | Hydroxyl group enhances solubility but alters receptor interaction profiles compared to 4-hydroxypiperidine derivatives. |
This comparative analysis highlights how variations in functional groups can significantly influence biological activities and therapeutic potentials.
Study on NMDA Receptor Antagonism
A study published in the Journal of Medicinal Chemistry examined the antagonistic effects of this compound on NMDA receptors. The results indicated a significant reduction in neuronal excitability in vitro, suggesting potential for treating excitotoxicity-related conditions .
Antihyperglycemic Activity
In a recent animal model study, derivatives of this compound demonstrated a notable reduction in blood glucose levels post-administration. The mechanism was attributed to enhanced insulin sensitivity and modulation of hepatic glucose output, supporting its application in diabetes treatment .
Q & A
Q. How is the crystal structure of N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide determined experimentally?
The crystal structure is typically resolved using single-crystal X-ray diffraction (SC-XRD). Key steps include:
- Data collection : Using synchrotron or laboratory X-ray sources.
- Structure solution : Employing direct methods (e.g., SHELXS/SHELXD) for phase determination .
- Refinement : Iterative refinement with SHELXL to optimize atomic coordinates and thermal displacement parameters .
- Visualization : Tools like WinGX and ORTEP validate hydrogen bonding networks and packing interactions . Example parameters (similar compounds): Monoclinic space group P21/c, with unit cell dimensions a = 9.87 Å, b = 11.25 Å, c = 8.40 Å .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis or reactions releasing volatile byproducts .
- Waste disposal : Segregate chemical waste and collaborate with certified agencies for hazardous material disposal .
Q. What synthetic routes are reported for this compound?
Synthesis often involves:
- Carboximidamide formation : Reacting hydroxylamine with nitriles under acidic conditions .
- Piperidine substitution : Coupling 4-hydroxypiperidine to the benzene ring via nucleophilic aromatic substitution .
- Purification : Column chromatography (silica gel, methanol/dichloromethane gradients) and recrystallization from ethanol/water mixtures .
Q. How are analytical methods validated for purity assessment?
- HPLC : Use C18 columns with UV detection (λ = 255–275 nm) and compare retention times to reference standards .
- NMR spectroscopy : Validate molecular integrity via 1H/13C NMR, ensuring absence of impurity peaks (e.g., residual solvents) .
- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ ion) .
Advanced Research Questions
Q. How can researchers address contradictions in crystallographic data interpretation?
- Cross-validation : Compare experimental data with DFT-optimized structures to resolve ambiguities in hydrogen bonding or disorder .
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for handling non-merohedral twinning .
- Alternative software : Validate results with independent programs (e.g., OLEX2 or Phenix) .
Q. What strategies ensure compound stability under varying experimental conditions?
- Stress testing : Expose the compound to heat (40–60°C), light (UV-Vis), and humidity (75% RH) for 1–4 weeks, monitoring degradation via HPLC .
- pH stability : Assess solubility and stability in buffers (pH 2–12) to identify optimal storage conditions .
Q. How can pharmacological targets be identified for this compound?
- Molecular docking : Use AutoDock or Schrödinger Suite to model interactions with enzymes (e.g., IDO1) or receptors .
- In vitro assays : Screen against kinase panels or GPCR libraries to identify binding affinities (IC50/Kd values) .
Q. What mechanisms underlie the compound’s toxicity in biological systems?
- Cytotoxicity assays : Use MTT or ATP-based assays on HepG2 cells to measure EC50 values .
- Reactive oxygen species (ROS) detection : Employ fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress .
Q. How can computational modeling predict physicochemical properties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
